7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the use of 4,4’-trimethylenedipiperidine as an additive, which facilitates the preparation of the desired triazolo-pyrimidine derivatives under eco-friendly conditions. The reaction is performed in a mixture of water and ethanol at reflux temperature, yielding high amounts of the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and methoxyphenyl groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and water.
Scientific Research Applications
7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and inflammation-related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also modulates the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives such as:
- 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Tris[1,2,4]triazolo[1,3,5]triazine derivatives
Compared to these compounds, 7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits unique neuroprotective and anti-inflammatory properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-(4-acetamidophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22N6O3/c1-13-19(21(30)27-17-8-10-18(31-3)11-9-17)20(28-22(25-13)23-12-24-28)15-4-6-16(7-5-15)26-14(2)29/h4-12,20H,1-3H3,(H,26,29)(H,27,30)(H,23,24,25) |
InChI Key |
MOXGKWJKEBNERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)NC(=O)C)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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